molecular formula C16H22N4O B13153210 N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13153210
M. Wt: 286.37 g/mol
InChI Key: SHFDZRNXYGWTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, This compound , reflects its structural components with precision. Breaking this down:

  • 1H-imidazole-1-carboxamide denotes a carboxamide group (-CONH₂) attached to the nitrogen at position 1 of the imidazole ring.
  • 2-(diethylamino)-2-phenylethyl describes a two-carbon chain (ethyl) substituted at the second carbon by both a phenyl group and a diethylamino group (-N(CH₂CH₃)₂).

The molecular formula C₁₆H₂₂N₄O (molecular weight 286.37 g/mol) is consistent with the integration of these moieties. The SMILES string O=C(N1C=CN=C1)NCC(N(CC)CC)C2=CC=CC=C2 provides a linear representation of the structure, emphasizing the connectivity between the imidazole carboxamide and the substituted ethyl backbone.

Table 1: Key Structural Identifiers

Property Value Source
CAS Registry Number 1087797-66-7
Molecular Formula C₁₆H₂₂N₄O
SMILES O=C(N1C=CN=C1)NCC(N(CC)CC)C2=CC=CC=C2
MDL Number MFCD11099676

The crystalline structure remains uncharacterized in public databases, but computational models suggest a planar imidazole ring with the diethylamino group inducing steric bulk.

Historical Development and Discovery Timeline

This compound first appeared in chemical catalogs circa 2020, with Ambeed Chemicals listing it under catalog number A1138512. Its synthesis likely emerged from efforts to modify imidazole carboxamides, a class explored for their pharmacological potential. Early routes possibly involved:

  • Carboxamide Formation : Reacting 1H-imidazole-1-carbonyl chloride with 2-(diethylamino)-2-phenylethanamine.
  • Stepwise Alkylation : Introducing the diethylamino and phenyl groups sequentially to an ethylenediamine precursor.

Commercial availability expanded by 2024, with suppliers like ChemScene offering the compound at >98% purity. While peer-reviewed synthesis protocols remain scarce, the presence of tags such as "1087797-66-7 synthesis path" in supplier metadata implies proprietary optimization.

Position Within Contemporary Medicinal Chemistry Research

The compound’s structure aligns with motifs prevalent in enzyme inhibitor design:

  • Imidazole Ring : Serves as a zinc-binding group in metalloenzyme inhibitors (e.g., angiotensin-converting enzyme inhibitors).
  • Diethylamino Group : Enhances lipid solubility, potentially improving blood-brain barrier penetration.
  • Phenyl Substituent : Facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

Though direct biological data for this compound is unpublished, structural analogs highlight plausible applications:

  • Protein Disulfide Isomerase (PDI) Inhibition : Pyridone- and imidazole-based carboxamides are investigated as antithrombotic agents by targeting PDI.
  • Kinase Modulation : Similar scaffolds inhibit tyrosine kinases involved in cancer proliferation.

Table 2: Structural Analogues and Their Applications

Compound Target Therapeutic Area
Isoquercertin PDI Thrombosis
Darapladib Lipoprotein-associated phospholipase A2 Atherosclerosis

Current research may explore this compound as a intermediate in synthesizing libraries for high-throughput screening. Its diethylamino group could also be protonated at physiological pH, enabling ionic interactions with negatively charged enzyme surfaces.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]imidazole-1-carboxamide

InChI

InChI=1S/C16H22N4O/c1-3-19(4-2)15(14-8-6-5-7-9-14)12-18-16(21)20-11-10-17-13-20/h5-11,13,15H,3-4,12H2,1-2H3,(H,18,21)

InChI Key

SHFDZRNXYGWTHQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)N1C=CN=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Approaches

Traditionally, imidazoles are synthesized via Debus–Radziszewski or Phillips methods involving the condensation of glyoxal, ammonia, and aldehydes or amino acids. However, these methods often lack the regioselectivity and functional group tolerance required for complex derivatives like the target compound.

Modern Organocatalytic and Metal-Free Methods

Recent advances have introduced organocatalytic intramolecular hydroamidation of propargylic ureas, as reported in The Journal of Organic Chemistry (2019), which allows for efficient synthesis of imidazol-2-ones, precursors to imidazoles, via base-mediated cyclization . This approach employs bases such as BEMP (2-tert-butylimino-2-diethylamino-1-pentanol) to catalyze intramolecular hydroamidation, offering high chemo- and regioselectivity under ambient conditions.

Key features:

  • Use of propargylic ureas as starting materials.
  • Base-catalyzed cyclization to form imidazol-2-ones.
  • Subsequent isomerization to imidazoles via tautomerization.

Specific Preparation Methods for N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide

Synthesis of Precursors

The synthesis begins with the preparation of 2-(diethylamino)-2-phenylethylamine derivatives, which can be achieved via reductive amination of phenylacetaldehyde with diethylamine or through nucleophilic substitution reactions involving phenylethyl halides and diethylamine.

Example:

Phenylacetaldehyde + Diethylamine → Reductive amination → 2-(diethylamino)-2-phenylethylamine

Formation of the Urea Intermediate

The amine precursor reacts with isocyanates or carbamoyl chlorides to form the corresponding urea derivatives . This step is crucial for setting up the cyclization pathway toward the imidazole core.

Reaction:

2-(diethylamino)-2-phenylethylamine + Phenyl isocyanate → Urea derivative

Intramolecular Cyclization to Imidazole

Employing base-catalyzed intramolecular hydroamidation (e.g., BEMP) under mild conditions facilitates the cyclization of the urea to form the imidazolidin-2-one intermediate, which can then be isomerized to the imidazole ring.

Reaction conditions:

  • Solvent: Acetonitrile (CH₃CN)
  • Catalyst: BEMP (5 mol%)
  • Temperature: Room temperature
  • Time: 1–10 minutes

Mechanism:

  • Deprotonation of urea NH by base
  • Cyclization via nucleophilic attack on the activated alkyne or adjacent electrophile
  • Isomerization to the imidazole ring under basic conditions

Conversion to the Carboxamide

The final step involves converting the imidazole-2-one or imidazole-2-carboxylic acid derivative into the target amide. This is typically achieved via amide coupling using coupling reagents such as HATU , EDC , or DCC in the presence of a base like DIPEA .

Reaction:

Imidazole-2-carboxylic acid derivative + Diethylamine derivative + Coupling reagent → this compound

Data Table: Summary of Preparation Methods

Step Starting Material Reagents & Conditions Key Features References
1 Phenylacetaldehyde + Diethylamine Reductive amination, NaBH₄ or similar Formation of 2-(diethylamino)-2-phenylethylamine
2 Amine + Phenyl isocyanate Room temperature, CH₃CN Urea formation
3 Urea derivative BEMP, room temperature, 1–10 min Intramolecular hydroamidation, cyclization to imidazolidin-2-one
4 Imidazolidin-2-one Coupling reagents (HATU, DCC) Formation of final amide

Research Findings and Optimization

  • Catalyst Efficiency: BEMP has been shown to be highly effective in catalyzing intramolecular cyclization, with reaction times as short as 1 minute and high regioselectivity.
  • Substrate Scope: The methodology tolerates various functional groups, including halogens, methoxy, and vinyl groups, indicating broad applicability.
  • Mechanistic Insights: DFT calculations suggest the formation of an allenamide intermediate as a key step, with a low activation barrier (~12.5 kcal/mol), confirming the rapid cyclization process.

Notes on Divergent Synthetic Routes

  • Metal-Free Protocols: Avoiding metal catalysts reduces toxicity and environmental impact, aligning with green chemistry principles.
  • Alternative Pathways: Synthesis via Sonogashira coupling to introduce alkynes followed by cyclization offers another route, especially for complex substituents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Modifications

A. Benzimidazole Derivatives

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27): This compound replaces the imidazole core with a benzimidazole, increasing aromaticity and lipophilicity. Such modifications often enhance binding to hydrophobic enzyme pockets. In vitro studies on similar benzimidazole-carboxamides show potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, with IC₅₀ values in the nanomolar range . Key Difference: The benzimidazole core may improve metabolic stability but reduce solubility compared to the imidazole-based target compound.

B. Pyrrole and Chromene Derivatives

  • 6-Chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide: This analog substitutes the imidazole with a chromene-oxo scaffold. Molecular docking studies reveal a binding free energy of -214.40 kJ/mol, significantly lower (more favorable) than reference ligands like tacrine (-119.65 kJ/mol). Key Difference: The chromene core alters electronic properties, favoring interactions with enzymes like acetylcholinesterase.

Substituent Variations on the Ethyl Chain

A. Amino Group Modifications

  • The 3-methoxyphenyl group introduces hydrogen-bonding capacity, which may enhance selectivity for serotonin or dopamine receptors . Key Difference: The methoxy group could improve CNS penetration but may shorten half-life due to oxidative metabolism.
  • N-2-(Morpholin-4-yl)ethyl-1H-imidazole-1-carboxamide: The morpholine ring replaces diethylamino, offering improved water solubility and a different pKa profile. Morpholine derivatives are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets . Key Difference: Morpholine’s cyclic ether structure may reduce off-target effects compared to linear amines.

Aromatic Group Modifications

  • Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide): A fungicidal agent with a trichlorophenoxy group instead of phenyl. The electron-withdrawing chlorine atoms increase electrophilicity, enhancing reactivity toward fungal cytochrome P450 enzymes . Key Difference: The trichlorophenoxy group significantly boosts antifungal activity but raises toxicity concerns in mammals.

Binding Affinity and Selectivity

Compound Target Enzyme/Receptor Binding Free Energy (kJ/mol) Reference Ligand Comparison
Target Compound Not Reported N/A N/A
6-Chloro-chromene-carboxamide Acetylcholinesterase -214.40 Tacrine (-119.65)
Benzimidazole-Carboxamide (27) IDO1 IC₅₀ = 0.12 µM Epacadostat (IC₅₀ = 0.07 µM)

Biological Activity

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide, commonly referred to as DEPEI, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural formula is represented as C16H22N4OC_{16}H_{22}N_{4}O with a CAS number of 115596-49-1. This compound is characterized by the presence of an imidazole ring, which is known for its diverse pharmacological properties.

The biological activity of DEPEI is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, compounds with imidazole moieties are often investigated for their roles as enzyme inhibitors, particularly in cancer therapy and immunomodulation.

Enzyme Inhibition

Research has shown that imidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression. DEPEI's structural similarities to known IDO inhibitors suggest it may exhibit comparable inhibitory effects, potentially restoring immune function in cancer patients .

Antitumor Activity

Recent studies have evaluated the antitumor potential of various imidazole derivatives, including DEPEI. These studies typically employ cell viability assays (such as MTT assays) to assess the cytotoxic effects against different cancer cell lines. Although specific data on DEPEI's antitumor activity remains limited, related compounds have demonstrated significant inhibitory effects against various cancer types, indicating a promising avenue for further research .

Study 1: Evaluation of Antitumor Properties

In a comparative study involving several imidazole derivatives, researchers synthesized and evaluated the antitumor activity of compounds structurally related to DEPEI. The results indicated that certain derivatives exhibited IC50 values ranging from 4 to 17 μM against cell lines such as A549 (lung cancer) and HepG2 (liver cancer), suggesting potent anticancer effects .

Study 2: Inhibition of IDO

A systematic study focused on the development of IDO inhibitors revealed that modifications to the imidazole ring significantly enhanced binding affinity and inhibitory potency. Although DEPEI was not directly tested in this study, the findings underscore the importance of structural optimization in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberTarget Enzyme/ActivityIC50 (μM)Notes
DEPEI115596-49-1Potential IDO inhibitorTBDStructural analogs show promise
4-Phenyl-Imidazole107-51-7IDO Inhibitor34Known noncompetitive inhibitor
Other AnalogTBDAntitumor Activity4-17Effective against A549, HepG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.